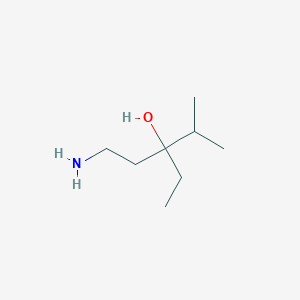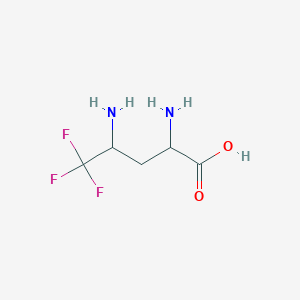
2,4-Diamino-5,5,5-trifluoropentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-5,5,5-trifluoropentanoic acid is a fluorinated amino acid derivative with the molecular formula C₅H₉F₃N₂O₂ and a molecular weight of 186.13 g/mol . This compound is notable for its trifluoromethyl group, which imparts unique chemical and biological properties. It is primarily used in research and development, particularly in the fields of pharmaceuticals and biochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the practical methods for preparing 2,4-Diamino-5,5,5-trifluoropentanoic acid involves the dynamic kinetic resolution of the corresponding racemate . This method is operationally convenient and can be scaled up to approximately 20 grams. The process includes the use of specific reagents and conditions to achieve high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diamino-5,5,5-trifluoropentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino groups or the trifluoromethyl group.
Reduction: Typically involves the reduction of any oxidized forms of the compound.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted amino acids .
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-5,5,5-trifluoropentanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,4-Diamino-5,5,5-trifluoropentanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity . This interaction can lead to various biological effects, including enzyme inhibition and altered cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5,5,5-trifluoropentanoic acid: A closely related compound with similar structural features but lacking the additional amino group at the 4-position.
Norvaline: A naturally occurring amino acid that serves as a structural analog without the trifluoromethyl group.
Uniqueness
2,4-Diamino-5,5,5-trifluoropentanoic acid is unique due to the presence of both amino groups and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C5H9F3N2O2 |
|---|---|
Molekulargewicht |
186.13 g/mol |
IUPAC-Name |
2,4-diamino-5,5,5-trifluoropentanoic acid |
InChI |
InChI=1S/C5H9F3N2O2/c6-5(7,8)3(10)1-2(9)4(11)12/h2-3H,1,9-10H2,(H,11,12) |
InChI-Schlüssel |
GJBVYFRBJYKMTO-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)N)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


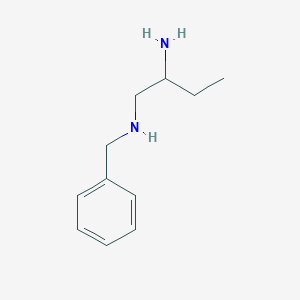
methanol](/img/structure/B13176889.png)
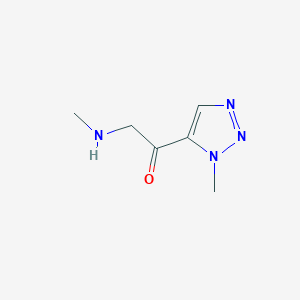
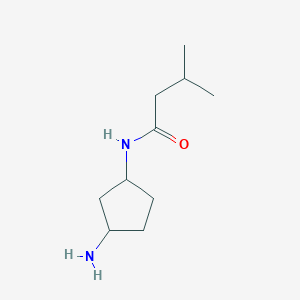
![1-Oxa-8-azaspiro[4.5]decan-4-one](/img/structure/B13176907.png)
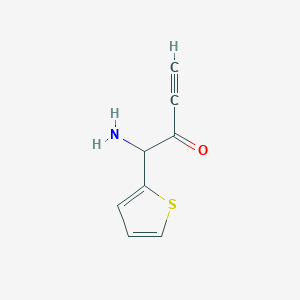
![(2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B13176919.png)
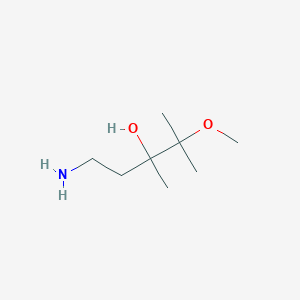
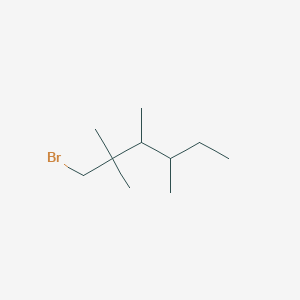
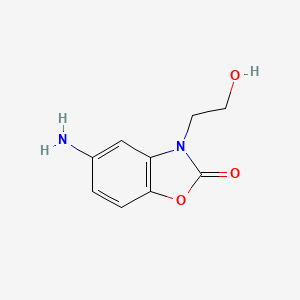
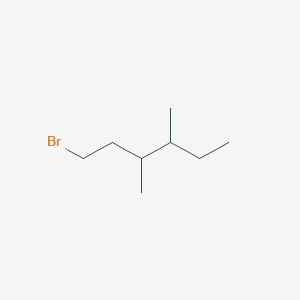
![4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine](/img/structure/B13176949.png)
![4,5-dimethyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B13176952.png)
